3-Bromopropylacetate
Description
Systematic Nomenclature and IUPAC Conventions
3-Bromopropyl acetate adheres to IUPAC nomenclature rules for esters, which prioritize the acyl component (acetic acid) and the alkyl group (3-bromopropyl). Esters are named by combining the alkyl group (as a substituent) with the modified carboxylic acid name, replacing the "-oic acid" suffix with "-oate".
| Component | Derivation | IUPAC Name |
|---|---|---|
| Acyl group | Acetic acid (CH₃COOH) | Acetate |
| Alkyl group | 3-Bromopropyl (CH₂CH₂CH₂Br) | 3-Bromopropyl |
| Full IUPAC name | 3-Bromopropyl acetate |
Common synonyms include acetic acid 3-bromopropyl ester and 1-acetoxy-3-bromopropane, reflecting alternative naming conventions.
Molecular Formula and Weight Analysis
The molecular formula C₅H₉BrO₂ is derived from the combination of an acetyl group (C₂H₃O₂) and a 3-bromopropyl group (C₃H₆Br).
| Component | Formula | Atomic Weight (g/mol) | Contribution |
|---|---|---|---|
| Acetyl (C₂H₃O₂) | C₂H₃O₂ | 59.04 | 59.04 |
| 3-Bromopropyl (C₃H₆Br) | C₃H₆Br | 121.99 | 121.99 |
| Total | C₅H₉BrO₂ | 181.03 |
Calculation :
$$
\text{Molecular Weight} = (2 \times 12.01) + (3 \times 1.008) + (2 \times 16.00) + (3 \times 12.01) + (1 \times 1.008) + (79.90) + (2 \times 16.00) = 181.03 \, \text{g/mol}
$$
Structural Descriptors and Stereochemical Configuration
3-Bromopropyl acetate features a linear structure with no stereogenic centers. The molecule consists of:
- An acetyl group (CH₃COO-) bonded to an oxygen atom.
- A 3-bromopropyl chain (CH₂CH₂CH₂Br) attached to the oxygen.
Key Structural Features :
Comparative Analysis of SMILES, InChI, and InChIKey Identifiers
Key Differences :
- SMILES : Focuses on atom connectivity (e.g.,
CC(=O)OCCCBrhighlights the ester and bromine positions). - InChI : Encodes hydrogen positions and charges (e.g.,
/h2-4H2,1H3indicates hydrogen bonding). - InChIKey : A compressed version of InChI, enabling rapid database searches.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426376 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-33-6 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropylacetate can be synthesized through the esterification of 3-bromopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 3-bromopropanol with acetic anhydride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency compared to the esterification process using acetic acid.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile such as a hydroxide ion, resulting in the formation of 3-hydroxypropylacetate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-bromopropanol and acetic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxypropylacetate.
Hydrolysis: 3-Bromopropanol and acetic acid.
Reduction: 3-Bromopropanol.
Scientific Research Applications
Medicinal Chemistry
3-Bromopropyl acetate has been investigated for its potential use as a precursor in the synthesis of biologically active compounds. It can serve as an alkylating agent in the development of new pharmaceuticals, particularly in the context of cancer treatment. The compound's ability to modify biological macromolecules makes it a candidate for further exploration in drug development.
Organic Synthesis
In organic chemistry, 3-bromopropyl acetate is used as an intermediate in the synthesis of various compounds, including:
- Chiral Ligands : Used in asymmetric synthesis to produce enantiomerically pure compounds.
- Functionalized Esters : Serving as building blocks for more complex molecules.
The versatility of 3-bromopropyl acetate in synthesizing diverse chemical entities highlights its importance in research and industrial applications.
While comprehensive case studies specifically on 3-bromopropyl acetate are scarce, related compounds have shown promise:
- 3-Bromopyruvate Studies : Investigations into 3-BrPA reveal that it disrupts tumor cell metabolism by inhibiting glycolysis and mitochondrial oxidative phosphorylation. These findings suggest that similar halogenated compounds could exhibit comparable effects .
- Synthesis of Functionalized Compounds : Research has demonstrated successful reactions involving bromoacetates leading to various functionalized products, emphasizing the utility of bromoacetates like 3-bromopropyl acetate in synthetic pathways .
Mechanism of Action
The mechanism of action of 3-Bromopropylacetate involves its reactivity as an alkylating agent. The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Molecular Targets and Pathways:
Nucleophilic Sites: The bromine atom in this compound can react with nucleophilic sites such as hydroxyl, amino, and thiol groups in biomolecules.
Pathways: The compound can participate in various biochemical pathways involving nucleophilic substitution and ester hydrolysis.
Comparison with Similar Compounds
Structural Analogues
The closest structural analogues of 3-Bromopropylacetate, as identified by high similarity scores (0.80–0.88), include:
| Compound Name | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 3-Bromo-2-methylpropyl acetate | 539-74-2 | 0.88 | Methyl branch at C2 of the propyl chain |
| 3-Bromo-2-methylpropyl acetate* | 61518-67-0 | 0.88 | Likely stereoisomer or regiochemical variant |
| 3-Bromopropyl propionate | 15848-22-3 | 0.81 | Propionyl group instead of acetyl |
| 3-Bromobutyl acetate | 3395-91-3 | 0.80 | Extended four-carbon alkyl chain |
Key Observations :
- Branching Effects: The methyl-substituted analogue (CAS 539-74-2) exhibits the highest similarity (0.88) due to its structural proximity.
- Ester Group Modifications : Replacing the acetyl group with a propionyl group (CAS 15848-22-3) reduces similarity (0.81) and may affect solubility or enzymatic hydrolysis rates.
- Chain Length : Extending the alkyl chain to four carbons (CAS 3395-91-3) lowers similarity (0.80), likely influencing lipophilicity and volatility .
Functional Analogues: Benzofuran-Based Acetate Esters
Compounds such as butyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (reported in Acta Crystallographica Section E) represent functional analogues with distinct architectures but shared bromine and ester functionalities. These derivatives feature a benzofuran core substituted with bromine and methylsulfinyl groups, coupled to an acetate ester (Table 2).
| Compound Name | Key Structural Features | Research Focus |
|---|---|---|
| Butyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran ring, bromo, methylsulfinyl, butyl ester | Crystal structure analysis |
| Isopropyl/methyl analogues | Varied alkyl esters (isopropyl, methyl) | Synthetic methodology |
Key Differences :
Biological Activity
3-Bromopropylacetate (3-BPA) is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of 3-BPA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its alkylating properties, which allow it to interact with various biomolecules. The compound can undergo nucleophilic substitution reactions, making it reactive towards thiol groups in proteins and enzymes. This reactivity is crucial for its biological effects, particularly in cancer therapy.
The primary mechanism through which 3-BPA exerts its biological effects is by disrupting glycolysis, a metabolic pathway that many cancer cells rely on for energy production. This disruption can lead to decreased ATP levels in tumor cells, ultimately resulting in cell death. The compound's ability to inhibit glycolysis aligns with the Warburg effect, where cancer cells preferentially utilize glycolysis over oxidative phosphorylation even in the presence of oxygen .
Anticancer Properties
Recent studies have demonstrated the potential of 3-BPA as an anticancer agent. For instance:
- Glycolytic Inhibition : 3-BPA has been shown to significantly inhibit glycolytic activity in various cancer cell lines. In a study involving melanoma cells resistant to conventional therapies, treatment with 3-BPA resulted in decreased cell viability and proliferation, indicating its effectiveness against resistant tumor phenotypes .
- Cell Death Induction : The compound has been reported to induce apoptosis and necrosis in cancer cells. In particular, it was observed that 3-BPA treatment led to increased reactive oxygen species (ROS) production and cell cycle arrest, contributing to its cytotoxic effects .
- Combination Therapy : When combined with other therapeutic agents such as vemurafenib (PLX), 3-BPA exhibited enhanced efficacy against PLX-resistant melanoma cells. This suggests that it may be beneficial as part of a multi-drug regimen .
Case Studies
Several case studies have highlighted the clinical implications of using 3-BPA:
- A report indicated that patients receiving 3-BPA treatment experienced significant tumor regression; however, the lack of controlled human data raises concerns about the safety and efficacy of this approach .
- In another instance, a clinical application involving 3-BPA was associated with adverse outcomes, emphasizing the need for rigorous clinical trials to establish safe dosage and administration protocols .
Data Table: Summary of Biological Effects
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Study on Melanoma Resistance | PLX-resistant melanoma | Decreased viability and proliferation | Glycolytic inhibition |
| Combination with Vemurafenib | Melanoma | Enhanced cytotoxicity | Synergistic effect on metabolic pathways |
| General Antitumor Activity | Various cancer cell lines | Induction of apoptosis and necrosis | Increased ROS production |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Bromopropylacetate, and how can reaction efficiency be optimized?
To synthesize this compound, a common approach involves esterification of 3-bromopropanol with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature (60–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) using columns such as SLB-5MS (5% phenyl methyl siloxane), which are effective for separating brominated esters . Purification typically employs fractional distillation or silica gel chromatography. Yield optimization requires careful control of stoichiometry, reaction time, and catalyst concentration.
Q. Which analytical techniques are most suitable for characterizing this compound’s structural and chemical purity?
- Gas Chromatography (GC): Use SLB-5MS or equivalent columns with temperature programming (e.g., 50°C to 250°C at 10°C/min) to assess purity and retention times .
- Nuclear Magnetic Resonance (NMR): H NMR (δ 1.8–2.1 ppm for acetate methyl, δ 3.4–3.6 ppm for bromopropyl CHBr) and C NMR confirm functional groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 197.0 for CHBrO) .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported reaction yields for this compound synthesis across studies?
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst type) or purification methods. A systematic approach includes:
- Design of Experiments (DoE): Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
- Reproducibility Trials: Replicate published protocols while controlling for humidity, reagent purity, and equipment calibration.
- Data Cross-Validation: Compare GC retention indices and NMR spectra with authentic standards or databases (e.g., NIST Chemistry WebBook) to confirm compound identity .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution (SN_NN2) reactions?
The bromine atom in this compound acts as a leaving group, facilitating S2 reactions with nucleophiles (e.g., amines, thiols). Key factors include:
- Steric Effects: The acetate group may influence transition-state geometry, altering reaction rates.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize intermediates.
- Kinetic Studies: Monitor reaction progress via H NMR or conduct Hammett analyses to quantify electronic effects .
Safety and Environmental Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of vapors.
- Waste Disposal: Neutralize brominated waste with sodium bicarbonate before disposal in designated halogenated waste containers .
Q. How can researchers assess the environmental fate of this compound in aqueous systems?
- Hydrolysis Studies: Evaluate stability under varying pH (e.g., pH 4–10) and temperatures to determine degradation products.
- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD Guidelines 201/202).
- Computational Modeling: Apply QSAR models to predict biodegradation pathways and bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
